rac Fmoc-trifluoromethylalanine

Beschreibung

The exact mass of the compound rac Fmoc-trifluoromethylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality rac Fmoc-trifluoromethylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Fmoc-trifluoromethylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

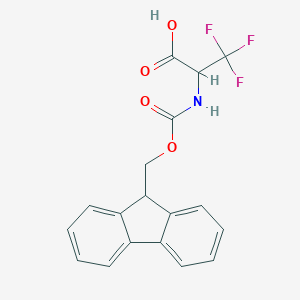

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEIXNCKLHONCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628775 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219349-78-6 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of rac-Fmoc-trifluoromethylalanine

This guide provides a comprehensive overview of the core physicochemical properties of racemic N-α-(9-Fluorenylmethoxycarbonyl)-3,3,3-trifluoroalanine (rac-Fmoc-trifluoromethylalanine). Intended for researchers, chemists, and drug development professionals, this document synthesizes key data with practical, field-proven insights into the methodologies used for its characterization.

Introduction: The Significance of Trifluoromethylated Amino Acids

In modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its unique electronic properties and steric bulk.[3] When incorporated into amino acids, the -CF3 group can significantly increase metabolic stability, modulate lipophilicity for improved membrane permeability, and alter peptide conformation, thereby influencing binding affinity and biological activity.[3][4]

rac-Fmoc-trifluoromethylalanine is a key building block for introducing this valuable moiety into peptides via Solid-Phase Peptide Synthesis (SPPS).[] The fluorenylmethoxycarbonyl (Fmoc) protecting group is a standard amine protection strategy in SPPS, favored for its stability under acidic conditions and clean removal using a mild base, typically piperidine.[6][7] Understanding the fundamental physicochemical properties of this reagent is paramount for ensuring its quality, optimizing its use in synthesis, and interpreting analytical data.

Core Physicochemical Data

The essential properties of rac-Fmoc-trifluoromethylalanine are summarized below. These values are critical for material handling, reaction setup, and analytical method development.

| Property | Value | Significance & Causality |

| Molecular Formula | C18H14F3NO4 | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 365.30 g/mol [8][9] | Essential for all stoichiometric calculations in peptide synthesis and for mass spectrometry verification. |

| Appearance | White to off-white powder/solid | A visual inspection standard. Deviations may indicate impurities or degradation. |

| Purity | ≥95%[9] | A critical quality attribute. Impurities can lead to side reactions and the formation of undesired peptide products during SPPS.[10] |

| Melting Point | Data not consistently available; expected to be comparable to similar Fmoc-amino acids (e.g., Fmoc-Ala-OH: 147-153 °C[11]). | The melting point is a key indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range often indicates the presence of impurities. |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). | Solubility in DMF is critical as it is the primary solvent used in Fmoc-SPPS. Poor solubility can lead to incomplete coupling reactions. |

| Storage Conditions | Store refrigerated (+2°C to +8°C), protected from light.[12] | Fmoc-protected amino acids can be susceptible to degradation over time, especially at elevated temperatures or upon exposure to light. Proper storage ensures long-term stability and reagent integrity. |

Methodologies for Physicochemical Verification

To ensure the quality and identity of rac-Fmoc-trifluoromethylalanine, a series of standardized analytical protocols are employed. The following section details the workflows and the rationale behind the experimental choices.

Workflow for Incoming Reagent Qualification

The following diagram illustrates a logical workflow for the characterization and qualification of a new batch of rac-Fmoc-trifluoromethylalanine. This self-validating process ensures that the material meets the stringent requirements for peptide synthesis.

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the chemical purity of rac-Fmoc-trifluoromethylalanine and separate it from common synthesis-related impurities.[10]

Rationale: RP-HPLC is the industry standard for purity assessment of Fmoc-amino acids due to its high resolution and reproducibility.[10] A C18 column is chosen for its excellent retention of hydrophobic molecules like the Fmoc group. A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting hydrophobic impurities are resolved from the main product peak. UV detection at 265 nm is selected because it corresponds to a strong absorbance maximum of the fluorenyl group, providing high sensitivity.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30 °C.[10]

-

Injection Volume: 10 µL.

-

UV Detection: 265 nm.[10]

-

Gradient Program:

-

0-2 min: 30% B

-

2-22 min: 30% to 95% B (Linear Gradient)

-

22-25 min: 95% B (Hold)

-

25-26 min: 95% to 30% B (Return to Initial)

-

26-30 min: 30% B (Equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks detected in the chromatogram.

-

Calculate purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Protocol 2: Structural Elucidation by NMR Spectroscopy

Objective: To confirm the chemical structure of rac-Fmoc-trifluoromethylalanine.

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure determination. ¹H NMR confirms the presence and connectivity of protons in the molecule (Fmoc group, alanine backbone). ¹⁹F NMR is crucial for directly observing the trifluoromethyl group, providing a clean, singlet peak in a region free from other signals. ¹³C NMR provides information on the carbon skeleton. DMSO-d6 is a common solvent as it effectively dissolves a wide range of Fmoc-amino acids.[13]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Instrument Setup:

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Reference ¹H and ¹³C spectra to the residual solvent peak (DMSO at ~2.50 ppm and ~39.52 ppm, respectively).

-

For ¹⁹F NMR, use an external or internal fluorine standard if precise chemical shift referencing is needed.

-

-

Expected Spectral Features:

-

¹H NMR: Expect complex aromatic signals between 7.3 and 7.9 ppm corresponding to the 8 protons of the fluorenyl group.[14][15] A characteristic multiplet for the alanine α-proton (CH) will be visible, along with signals for the CH and CH₂ of the fluorenyl linkage to the carbamate.

-

¹⁹F NMR: A sharp singlet peak is expected, characteristic of the -CF₃ group. The chemical shift will be distinct and is the definitive confirmation of trifluoromethylation.

-

¹³C NMR: Signals corresponding to the carbonyls (acid and carbamate), the CF₃-bearing carbon, the aliphatic carbons of the alanine and Fmoc linker, and the aromatic carbons of the fluorenyl group will be present.

-

Visualization of Key Molecular Interactions

The properties of rac-Fmoc-trifluoromethylalanine are dictated by the interplay between its three key functional components. The following diagram illustrates this relationship.

Caption: Key functional groups and their contributions.

Conclusion

The physicochemical properties of rac-Fmoc-trifluoromethylalanine are a direct consequence of its molecular structure. The hydrophobic Fmoc group dominates its chromatographic behavior, the reactive carboxylic acid is its point of entry into peptide synthesis, and the trifluoromethyl group imparts the unique characteristics sought by medicinal chemists. A rigorous, multi-technique approach to characterization, as outlined in this guide, is essential to validate the quality of this critical reagent, ensuring its successful application in the synthesis of novel and potentially more effective peptide-based therapeutics.

References

- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. (n.d.). Self-grounding API. Retrieved January 12, 2026.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 12, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. (2025, November 30). ResearchGate. Retrieved January 12, 2026, from [Link]

-

(R)-Fmoc-2-trifluoromethyl-alanine | C19H16F3NO4 | CID 79791863. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]

-

Fmoc-S-(CF3)Ala-OH. (n.d.). Echo BioSystems. Retrieved January 12, 2026, from [Link]

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis and use of N-Fmoc-L-fluoroalanine | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Fmoc-L-amino acids. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]

-

Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022, May 20). Phenomenex. Retrieved January 12, 2026, from [Link]

-

Modification of a Single Atom Affects the Physical Properties of Double Fluorinated Fmoc-Phe Derivatives. (2021, September 6). MDPI. Retrieved January 12, 2026, from [Link]

-

Fluorenylmethylmethoxycarbonyl (Fmoc) solid phase peptide synthesis... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. scbt.com [scbt.com]

- 9. rac-Fmoc-Trifluoromethylalanine | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 12. isotope.com [isotope.com]

- 13. spectrabase.com [spectrabase.com]

- 14. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]

- 15. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR [m.chemicalbook.com]

Introduction: The Significance of Fmoc-α-Trifluoromethylalanine

An In-Depth Technical Guide to the Synthesis of Fmoc-Protected α-Trifluoromethylalanine

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development. The α-trifluoromethylalanine (TFMAla) moiety, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the biological activity and pharmacokinetic profile of peptides. This guide provides a comprehensive technical overview of the synthetic routes to N-terminally Fmoc-protected α-trifluoromethylalanine (Fmoc-TFMAla-OH), a critical building block for peptide synthesis.

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group, but with significantly different electronic characteristics. Its strong electron-withdrawing nature and high lipophilicity can impart several advantageous properties to a peptide or small molecule therapeutic:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which often target C-H bonds for oxidation.[1]

-

Increased Binding Affinity: The CF₃ group can alter the conformational preferences of the peptide backbone and participate in unique non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions) within a protein's binding pocket, potentially increasing binding affinity and selectivity.[2]

-

Improved Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and bioavailability.[1]

The Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for the α-amino function in modern solid-phase peptide synthesis (SPPS).[3][4] Its key advantage lies in its lability under mild basic conditions (typically using piperidine), while remaining stable to the acidic conditions often used for side-chain deprotection.[1] This orthogonality allows for the clean, sequential assembly of amino acids into a target peptide chain with high fidelity.[3]

Core Synthetic Challenges and Strategies

The synthesis of Fmoc-TFMAla-OH is not trivial and presents unique challenges compared to its non-fluorinated counterparts.

Electronic Deactivation by the α-Trifluoromethyl Group

The primary challenge stems from the powerful electron-withdrawing effect of the α-CF₃ group. This effect significantly reduces the nucleophilicity of the α-amino group, making reactions at this position, including peptide bond formation, remarkably difficult.[5] Consequently, the direct incorporation of TFMAla into a growing peptide chain during SPPS often fails or proceeds with very low efficiency.[6]

Overview of Synthetic Pathways

To overcome these challenges, the synthesis is typically approached in two distinct stages:

-

Synthesis of the α-Trifluoromethylalanine Core: This involves constructing the chiral amino acid scaffold containing the α-CF₃ group. Numerous strategies have been developed, often requiring specialized reagents and catalytic systems.[7]

-

N-Terminal Fmoc Protection: The synthesized TFMAla is then protected with the Fmoc group in a solution-phase reaction.

Given the difficulty in subsequent couplings, an alternative and often preferred strategy is the synthesis of a dipeptide building block (e.g., Fmoc-Ala-TFMAla-OH), which is then incorporated into the peptide chain via SPPS.[5][6]

Synthesis of the α-Trifluoromethylalanine Core

The asymmetric synthesis of α-trifluoromethyl-α-amino acids is an active area of research. Several robust methods have been established.

Key Asymmetric Synthesis Approaches

-

From Trifluoropyruvates: Ethyl trifluoropyruvate is a highly electrophilic building block that can react with various nucleophiles in aldol- or Mannich-type reactions to generate precursors to TFMAla.[8][9]

-

Catalytic Enantioselective Methods: Strategies include the catalytic enantioselective reduction of CF₃-substituted imines and the alkylation of chiral imine derivatives.[10]

-

Biocatalytic Synthesis: Engineered enzymes, such as variants of cytochrome c, can catalyze asymmetric N-H carbene insertion reactions to produce chiral α-trifluoromethyl amino esters with high enantioselectivity.[11]

-

Rearrangement of Oxazoles: 5-Fluoro-4-trifluoromethyl-1,3-oxazole can serve as a synthetic equivalent of trifluoromethyl-glycine, undergoing rearrangements to form various aromatic and heteroaromatic TFMAla derivatives.[12]

N-Terminal Fmoc Protection: Methodologies and Mechanisms

Once the TFMAla core is synthesized, the α-amino group must be protected. The most common method utilizes an activated Fmoc derivative under basic conditions.

The Fmoc-OSu Method: A Validated Protocol

The use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) is a widely adopted, reliable method that minimizes the formation of di- and tripeptide impurities that can occur with the more reactive Fmoc-Cl.[13] The reaction proceeds via a Schotten-Baumann-type acylation in a mixed aqueous-organic solvent system.

Caption: General workflow for Fmoc protection using Fmoc-OSu.

The reaction mechanism involves the deprotonation of the amino group of TFMAla by the base, creating a more potent nucleophile. This nucleophile then attacks the activated carbonyl carbon of Fmoc-OSu, displacing the N-hydroxysuccinimide (NHS) leaving group to form the stable Fmoc-carbamate.

Detailed Experimental Protocol: Synthesis of Fmoc-TFMAla-OH via Fmoc-OSu

This protocol describes a general and reliable procedure for the N-terminal Fmoc protection of α-trifluoromethylalanine.

Materials and Reagents

-

α-Trifluoromethylalanine (TFMAla-OH)

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane or Acetone (ACS Grade)

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve α-trifluoromethylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (or a 1:1 mixture of water and dioxane).[2] The volume should be sufficient to achieve complete dissolution with stirring. Cool the solution to 0 °C in an ice bath.

-

Preparation of Fmoc-OSu Solution: In a separate flask, dissolve Fmoc-OSu (1.05-1.1 eq) in 1,4-dioxane or acetone.[2]

-

Reaction: Add the Fmoc-OSu solution dropwise to the cooled, vigorously stirring amino acid solution over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up (Aqueous):

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the organic solvent (dioxane/acetone).

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate or diethyl ether (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[14]

-

Purification and Characterization

The crude product is often a white solid. For higher purity, recrystallization can be performed.[2]

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent like ethyl acetate. Slowly add a non-solvent such as hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) to facilitate crystallization. Collect the crystals by vacuum filtration and dry under vacuum.[2]

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Comparative Analysis of Fmoc Protection Protocols

Different methods for Fmoc protection offer various advantages in terms of reaction conditions, yield, and purity.

| Method | Fmoc Reagent | Base/Conditions | Solvent | Typical Yield | Key Advantages & Considerations |

| Standard Aqueous | Fmoc-OSu | NaHCO₃ or Na₂CO₃ | Dioxane/Water, Acetone/Water | >90% | Reliable, minimizes dipeptide formation, common and well-documented.[2][14] |

| Schotten-Baumann | Fmoc-Cl | NaHCO₃ or Na₂CO₃ | Dioxane/Water | Variable | Fmoc-Cl is more reactive and less expensive, but can lead to side products (Fmoc-oligopeptides).[13] |

| Anhydrous Silylation | Fmoc-Cl | MSTFA, tertiary amine | CH₂Cl₂ | High | Avoids water, proceeds under neutral conditions, useful for sensitive substrates. Requires silylation step.[13] |

| Aqueous Media (Neat) | Fmoc-Cl | None (autocatalytic) | Water:Ethanol (3:1) | 85-95% | "Green chemistry" approach, avoids organic solvents and base, requires heating (60 °C).[15] |

Advanced Strategy: The Dipeptide Building Block Approach

As previously noted, the direct coupling of Fmoc-TFMAla-OH onto a resin-bound peptide can be extremely challenging. The established solution is to prepare a dipeptide building block in the solution phase.[5][6]

Rationale for Dipeptide Synthesis

By coupling a standard Fmoc-protected amino acid (Fmoc-AA-OH) to the N-terminus of TFMAla in solution, the problematic coupling step is overcome under more forcing conditions that are not compatible with solid-phase synthesis. The resulting Fmoc-AA-TFMAla-OH dipeptide has a free carboxyl group for standard SPPS activation and a reactive N-terminal amino group (from the non-fluorinated amino acid) for subsequent chain elongation after Fmoc removal on the resin.

Workflow for Fmoc-AA-TFMAla-OH Synthesis

This solution-phase coupling requires highly activated acylating agents due to the deactivated nature of the TFMAla nitrogen.

Caption: Workflow for synthesizing a dipeptide building block for SPPS.

The key step is the conversion of a standard Fmoc-amino acid into a highly electrophilic derivative, such as an amino acid chloride (Fmoc-AA-Cl) or a mixed anhydride.[6][16] This activated species can then successfully acylate the sterically hindered and electronically deactivated amino group of a C-terminally protected TFMAla ester. Subsequent deprotection of the ester yields the final dipeptide building block, ready for use in SPPS.

Conclusion

The synthesis of Fmoc-protected trifluoromethylalanine is a critical enabling technology for the development of advanced peptide therapeutics. While the electronic properties of the trifluoromethyl group present significant synthetic hurdles, robust protocols have been developed to address them. For direct protection, the Fmoc-OSu method provides a reliable and high-yielding route. For the practical incorporation of TFMAla into longer peptides, the synthesis of dipeptide building blocks in solution remains the most effective and field-proven strategy. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully synthesize and utilize this valuable non-canonical amino acid.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Fmoc-L-3-Trifluoromethylphenylalanine.

- Synfacts. (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Tetrahedron Lett. 41, 9953–9956.

- Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

-

ResearchGate. Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. [Link]

-

Allen, A. E., & MacMillan, D. W. C. (2012). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health. [Link]

- Bolton, G. L., et al. (1997).

-

ResearchGate. (2021). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. [Link]

- Gomes, P. A., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.

-

ResearchGate. (2012). Synthesis of Protected Enantiopure (R) and (S)-a-Trifluoromethylalanine Containing Dipeptide Building Blocks Ready to Use for Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. [Link]

- BenchChem. (2025). Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry.

-

Hernandez, K. E., et al. (2021). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. PubMed Central. [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

-

Kawano, T., et al. (2023). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. [Link]

-

Smits, R., et al. (2008). Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. PubMed. [Link]

-

Burger, K., et al. (2006). Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. PubMed. [Link]

-

MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. [Link]

-

ResearchGate. Synthesis of Boc protected α-Tfm-Ala. [Link]

-

Halen, A., et al. (2012). Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis. Semantic Scholar. [Link]

-

Allen, A. E., & MacMillan, D. W. C. (2012). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. National Institutes of Health. [Link]

-

Fu, L., et al. (2018). Enantioselective Trifluoromethylalkynylation of Alkenes via Copper-Catalyzed Radical Relay. Scribd. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

Whitepaper: Strategic Incorporation of Trifluoromethylalanine into Peptides for Enhanced Therapeutic Potential

Abstract

The development of peptide-based therapeutics offers immense promise due to their high specificity and biological activity. However, inherent limitations such as poor metabolic stability and low bioavailability have historically hampered their clinical translation. A key strategy to overcome these hurdles is the site-specific incorporation of non-canonical amino acids. This technical guide provides an in-depth analysis of the advantages conferred by incorporating trifluoromethylalanine (Tfm-Ala) and its derivatives into peptide scaffolds. We explore the unique physicochemical properties of the trifluoromethyl (CF3) group and elucidate how it enhances proteolytic resistance, modulates receptor binding affinity, and improves pharmacokinetic profiles. This document serves as a resource for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical methodologies for leveraging trifluoromethylated amino acids to engineer next-generation peptide therapeutics.

The Modern Challenge in Peptide Therapeutics

Peptides represent a unique class of therapeutic agents, bridging the gap between small molecules and large biologics. Their ability to engage targets with high specificity and potency is unparalleled, leading to a surge in their development for applications in oncology, metabolic diseases, and neurology.[1][2] Despite this potential, the progression of native peptides from discovery to clinical application is often thwarted by two primary challenges:

-

Rapid Proteolytic Degradation: Peptides are rapidly cleaved by proteases in plasma and tissues, resulting in very short in-vivo half-lives.[3][4]

-

Poor Membrane Permeability: The hydrophilic nature of the peptide backbone restricts passive diffusion across cell membranes and biological barriers like the blood-brain barrier (BBB), limiting bioavailability and access to intracellular targets.[2][5]

Strategic chemical modification is the most effective tool to mitigate these liabilities. The incorporation of unnatural amino acids is a proven strategy to imbue peptides with drug-like properties.[3] Among these, fluorinated amino acids, and specifically those bearing the trifluoromethyl (CF3) group, have emerged as exceptionally powerful tools.[6][7]

The Trifluoromethyl Group: A Catalyst for Enhanced Performance

The substitution of a methyl group (CH3) with a trifluoromethyl group (CF3) on an amino acid side chain, such as in alanine, introduces profound changes to its local environment. These changes are rooted in the unique properties of fluorine.

-

High Electronegativity: Fluorine is the most electronegative element, causing the CF3 group to be strongly electron-withdrawing. This can alter the pKa of nearby functional groups and influence non-covalent binding interactions such as hydrogen bonding.[1][8]

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic (hydrophobic) than a methyl group.[9] This property is critical for improving a peptide's ability to interact with and permeate lipid membranes.[5][10] The Hansch-Leo lipophilicity parameter (π) for a CF3 group is 1.44, indicating its strong contribution to hydrophobicity.[9]

-

Steric Bulk: The CF3 group is sterically more demanding than a methyl group. This bulk can impose conformational constraints on the peptide backbone and sterically shield adjacent peptide bonds from enzymatic attack.[1][7]

These fundamental properties translate directly into tangible advantages in peptide drug design.

Core Advantages of Trifluoromethylalanine Integration

Dramatically Increased Metabolic Stability

A primary advantage of incorporating Tfm-Ala is the significant enhancement of resistance to proteolytic degradation.[5] Native peptides are readily recognized and cleaved by proteases, but the presence of the bulky and electronically distinct CF3 group disrupts this process.

Causality: The mechanism of protection is twofold. First, the steric bulk of the Tfm-Ala side chain provides a physical shield, preventing the peptide backbone from fitting into the active site of a protease.[1] Second, the strong electron-withdrawing nature of the CF3 group can alter the electronic character of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis. This strategy of incorporating unnatural amino acids is a well-established method for preventing protease recognition.[3]

Caption: Mechanism of enhanced proteolytic resistance via Tfm-Ala incorporation.

Enhanced Lipophilicity, Bioavailability, and CNS Penetration

The success of a therapeutic peptide often depends on its ability to reach its target in sufficient concentrations. Incorporating Tfm-Ala systematically increases the lipophilicity of a peptide, which can directly improve its pharmacokinetic profile.[5][9][11]

Causality: Increased lipophilicity can enhance absorption and membrane permeability, aiding the distribution of the drug within the body.[1] For therapies targeting the central nervous system (CNS), this modification can be particularly valuable. Studies have shown that incorporating trifluoromethylated amino acids can promote passive diffusion across the blood-brain barrier, a critical hurdle for many neurotherapeutics.[5][12] This effect is demonstrated by a measurable increase in the chromatographic hydrophobicity index (φ0), a quantitative measure of lipophilicity.[13]

Modulation of Conformation and Binding Affinity

The introduction of a Tfm-Ala residue can impose significant conformational constraints on the peptide backbone.[7] This can be leveraged to lock a peptide into a specific, biologically active conformation.

Causality: By reducing the conformational flexibility of a peptide, the entropic penalty of binding to its receptor is lowered, which can lead to a significant increase in binding affinity and specificity.[8][12] For instance, replacing a native phenylalanine with a trifluoromethylphenylalanine can lead to higher affinity binding to G-Protein Coupled Receptors (GPCRs).[14] This pre-organization of the peptide into a receptor-competent state is a powerful strategy for enhancing potency.

Utility as a ¹⁹F NMR Probe

Beyond its therapeutic benefits, the CF3 group serves as a powerful analytical handle. The fluorine-19 (¹⁹F) nucleus has 100% natural abundance, a high gyromagnetic ratio, and no background signal in biological systems, making it an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[5][15]

Causality: Incorporating a Tfm-Ala residue allows for high-sensitivity ¹⁹F NMR studies to probe peptide conformation, dynamics, and interactions with binding partners without the need for isotopic labeling.[7][10] This can provide invaluable structural and mechanistic insights during the drug development process, such as monitoring protease digestion.[10][15]

Data Presentation & Experimental Protocols

Illustrative Physicochemical and Stability Enhancements

The following table summarizes the representative impact of incorporating a trifluoromethylated amino acid into a model peptide sequence, based on principles established in the scientific literature.

| Property | Model Peptide (e.g., Ac-Ala-X-Ala-NH₂) | Advantage Conferred | Literature Principle |

| Parent Amino Acid | X = Alanine | - | Baseline |

| Chromatographic Hydrophobicity Index (φ0) | ~5.0 | - | Baseline[13] |

| Proteolytic Half-Life (in plasma) | < 10 minutes | - | Baseline[3][4] |

| Modified Amino Acid | X = (R)-α-TfmAla | - | - |

| Chromatographic Hydrophobicity Index (φ0) | ~20.0 - 25.0 | ~4-5x Increase | Significant increase in local hydrophobicity.[13] |

| Proteolytic Half-Life (in plasma) | > 6 hours | >36x Increase | Steric shielding and electronic effects inhibit protease action.[1][5] |

Note: Values are illustrative representations to demonstrate the magnitude of change and are based on established principles. Actual results will vary depending on the peptide sequence and the specific protease.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an Fmoc-protected trifluoromethylated amino acid into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.[12][14]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-3-Trifluoromethylphenylalanine or similar

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HBTU/OxymaPure®

-

Base: N,N-Diisopropylethylamine (DIPEA) or Dicyclohexylcarbodiimide (DIC)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[12]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-Tfm-amino acid (3 eq.), coupling reagent (e.g., OxymaPure®, 3 eq.), and base (e.g., DIC, 3 eq.) in DMF.

-

Pre-activate the mixture for 5-10 minutes.[12]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours. Note: Coupling of sterically hindered or electron-deficient amino acids like Tfm-Ala may require extended coupling times compared to standard amino acids.[6][14]

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14]

-

Filter the mixture to separate the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate dropwise to cold diethyl ether.[12]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm identity and purity by mass spectrometry.

-

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) with Tfm-Ala.

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a general method to assess the stability of a peptide against a specific protease, such as α-chymotrypsin.[3][14]

Materials:

-

Purified peptides (control and Tfm-Ala modified)

-

Protease (e.g., α-Chymotrypsin)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Quenching Solution (e.g., 10% TFA in water)

-

RP-HPLC system with a C18 column

Methodology:

-

Sample Preparation: Prepare stock solutions of the peptides (e.g., 10 mg/mL) and the protease (e.g., 1 mg/mL) in the assay buffer.

-

Reaction Initiation: In separate microcentrifuge tubes for each time point, add the peptide solution to the assay buffer to a final concentration of 1 mg/mL. Initiate the reaction by adding the protease to a final enzyme:substrate ratio of 1:100 (w/w).[14]

-

Incubation and Sampling:

-

Incubate the reaction mixtures at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction in one tube by adding an equal volume of the quenching solution. The t=0 sample is quenched immediately after adding the enzyme.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate the denatured enzyme.

-

Analyze the supernatant by RP-HPLC.

-

Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

-

-

Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide under these conditions. Compare the half-life of the Tfm-Ala modified peptide to the unmodified control.

Caption: Workflow for an in vitro proteolytic stability assay.

Conclusion and Future Outlook

The incorporation of trifluoromethylalanine into peptides is a robust and validated strategy for overcoming the fundamental challenges of peptide drug development. The unique steric, electronic, and lipophilic properties of the CF3 group provide a powerful toolkit for enhancing metabolic stability, modulating bioactivity, and improving pharmacokinetic profiles. As peptide synthesis methodologies continue to advance, the accessibility and application of diverse fluorinated amino acids will undoubtedly expand.[6][16] Future efforts will likely focus on a more nuanced understanding of how specific fluorination patterns influence peptide secondary structure and on developing a predictive platform for designing novel peptide therapeutics with precisely engineered properties.[2] The continued application of this chemistry promises to accelerate the journey of potent peptide candidates from the laboratory to the clinic.

References

- Benchchem. (n.d.). Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Fmoc-D-3-Trifluoromethylphenylalanine Supplier: Enhancing Peptide Synthesis & Drug Development.

- Benchchem. (n.d.). Trifluoromethylphenylalanine vs. Fmoc-L- phenylalanine in Peptide Synthesis.

- Chaume, G., et al. (2018). Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide. RSC Advances.

- Lensen, N., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry.

- Lensen, N., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ACS Publications.

- Benchchem. (n.d.). Dealing with proteolytic degradation of peptide inhibitors.

- O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.

- Chelain, E., et al. (2015). (R)-α-trifluoromethylalanine containing short peptide in the inhibition of amyloid peptide fibrillation. PubMed.

- O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.

- White, K. L., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. PubMed.

- Els-Heindl, S., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.

- Molhoek, M., et al. (2011). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research.

- Liu, R. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.

- Gadais, C., et al. (2017). Probing the outstanding local hydrophobicity increase of peptide sequences induced by trifluoromethylated amino acids incorporation. ResearchGate.

- Huhmann, S., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemBioChem.

- Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.

- Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University at Buffalo.

- CY Cergy Paris Université. (n.d.). Fluorinated Peptides.

- Amblard, M., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

- Salwiczek, M., et al. (2025). Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State 19FNMR Spectroscopy. ResearchGate.

- Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry.

- Hunter, L. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.

- Asante, V., et al. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate.

- Micklitsch, C. M., & Conticello, V. P. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 5. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Racemic Fmoc-Trifluoromethylalanine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Trifluoromethylated Amino Acids

The introduction of fluorine into bioactive molecules represents a powerful strategy in modern medicinal chemistry and drug development. The trifluoromethyl group, in particular, imparts unique electronic properties, enhances metabolic stability, and can significantly modulate the conformational preferences and binding affinities of peptides and small molecules. Racemic Fmoc-trifluoromethylalanine serves as a key building block for the incorporation of this valuable moiety, providing a versatile tool for the synthesis of novel therapeutic candidates and chemical probes. This guide offers an in-depth exploration of racemic Fmoc-trifluoromethylalanine, from its synthesis and characterization to its applications in peptide chemistry, grounded in established scientific principles and practical, field-proven insights.

Section 1: Compound Identification and Physicochemical Properties

While a specific Chemical Abstracts Service (CAS) number for racemic N-α-(9-Fluorenylmethoxycarbonyl)-α-(trifluoromethyl)-DL-alanine is not readily found in common chemical databases, the individual enantiomers are often referenced. For instance, the (R)-enantiomer is assigned CAS Number 1526297-91-5 . The racemic mixture is identified by its IUPAC name: N-(9-Fluorenylmethoxycarbonyl)-α-(trifluoromethyl)-DL-alanine .

Table 1: Physicochemical Properties of Fmoc-Trifluoromethylalanine

| Property | Value | Source/Method |

| Molecular Formula | C₁₉H₁₆F₃NO₄ | Calculated |

| Molecular Weight | 379.33 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for Fmoc-amino acids |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | General property of Fmoc-amino acids |

| Melting Point | Not definitively reported for the racemate | - |

Section 2: Synthesis of Racemic Fmoc-Trifluoromethylalanine

The synthesis of racemic Fmoc-trifluoromethylalanine can be approached in a two-step process: first, the synthesis of the racemic trifluoromethylalanine backbone, followed by the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Synthesis of Racemic α-Trifluoromethylalanine

Several methods have been reported for the synthesis of α-trifluoromethyl amino acids. A common approach involves the Strecker synthesis or variations thereof, starting from a trifluoromethyl ketone.

Workflow for the Synthesis of Racemic α-Trifluoromethylalanine

Caption: A simplified workflow for the Strecker synthesis of racemic α-trifluoromethylalanine.

Experimental Protocol: Strecker Synthesis (Illustrative)

-

Reaction Setup: In a well-ventilated fume hood, a solution of potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ammonia is prepared in a sealed reaction vessel and cooled in an ice bath.

-

Addition of Ketone: Trifluoroacetone is added dropwise to the cooled solution with vigorous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight to form the corresponding α-aminonitrile.

-

Hydrolysis: The reaction mixture is then subjected to strong acid hydrolysis (e.g., refluxing with concentrated hydrochloric acid) to convert the nitrile group to a carboxylic acid.

-

Workup and Isolation: After hydrolysis, the reaction mixture is cooled, and the product is isolated, for example, by ion-exchange chromatography or crystallization, to yield racemic α-trifluoromethylalanine.

Fmoc Protection of Racemic Trifluoromethylalanine

The protection of the α-amino group is a critical step to enable the use of trifluoromethylalanine in solid-phase peptide synthesis (SPPS). The use of Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) is a common and effective method.

Workflow for Fmoc Protection

Caption: A general workflow for the Fmoc protection of an amino acid using Fmoc-OSu.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve racemic α-trifluoromethylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu in dioxane.

-

Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

-

Workup: After completion, dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification and Extraction: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3 to precipitate the Fmoc-protected amino acid. Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Section 3: Purification and Quality Control

The purity of Fmoc-amino acids is paramount for successful peptide synthesis. The primary methods for purification and quality control of racemic Fmoc-trifluoromethylalanine are recrystallization and chiral high-performance liquid chromatography (HPLC).

Purification by Recrystallization

Recrystallization is a powerful technique for purifying the crude product.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude racemic Fmoc-trifluoromethylalanine in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).

-

Crystallization: Slowly add a solvent in which the product is poorly soluble (an anti-solvent, e.g., hexane or heptane) until the solution becomes turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Chiral Purity Analysis by HPLC

For applications where the stereochemistry of the incorporated amino acid is critical, it is essential to confirm the racemic nature of the product or to resolve the enantiomers. Chiral HPLC is the method of choice for this analysis.

Workflow for Chiral HPLC Analysis

Caption: A simplified workflow for the chiral analysis of racemic Fmoc-trifluoromethylalanine by HPLC.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is often effective for the separation of Fmoc-amino acid enantiomers.

-

Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or an aqueous-organic mixture with an acidic modifier like trifluoroacetic acid (TFA). The exact composition should be optimized for baseline separation.

-

Detection: The Fmoc group has a strong UV absorbance, allowing for sensitive detection at approximately 265 nm.

-

Analysis: Injection of the racemic sample should result in two well-resolved peaks of approximately equal area, corresponding to the D- and L-enantiomers.

Section 4: Spectroscopic Characterization

The identity and purity of the synthesized racemic Fmoc-trifluoromethylalanine should be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | br s | COOH |

| ~7.90 | d | 2H, Fmoc aromatic |

| ~7.70 | d | 2H, Fmoc aromatic |

| ~7.42 | t | 2H, Fmoc aromatic |

| ~7.33 | t | 2H, Fmoc aromatic |

| ~4.30 | m | 1H, Fmoc CH |

| ~4.25 | m | 2H, Fmoc CH₂ |

| ~1.60 | s | 3H, α-CH₃ (if present, this is for α-methylalanine, for trifluoro, this would be absent) |

Note: The α-proton signal would be absent in α-trifluoromethylalanine. The signals for the fluorenyl group are characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (carbamate) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend |

| 1300-1100 | C-F stretch (strong) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Fmoc-trifluoromethylalanine (C₁₉H₁₆F₃NO₄), the expected monoisotopic mass is approximately 379.10 g/mol . Electrospray ionization (ESI) is a suitable technique.

Section 5: Applications in Peptide Synthesis

Racemic Fmoc-trifluoromethylalanine is primarily used in solid-phase peptide synthesis (SPPS) to introduce the trifluoromethylalanine residue into a peptide chain. The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide.

The SPPS Cycle with Racemic Fmoc-Trifluoromethylalanine

Caption: A simplified representation of the solid-phase peptide synthesis (SPPS) cycle incorporating racemic Fmoc-trifluoromethylalanine.

The incorporation of a racemic amino acid will result in a mixture of diastereomeric peptides. This can be a deliberate strategy to create peptide libraries for screening purposes or may require subsequent purification to isolate the desired diastereomer. The unique properties of the trifluoromethyl group can enhance the resulting peptide's resistance to enzymatic degradation and improve its binding characteristics.

Section 6: Conclusion and Future Perspectives

Racemic Fmoc-trifluoromethylalanine is a valuable and versatile building block for the synthesis of novel peptides with enhanced pharmacological properties. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and application in SPPS. The continued development of efficient synthetic routes to fluorinated amino acids and a deeper understanding of their impact on peptide structure and function will undoubtedly fuel further innovation in drug discovery and chemical biology.

References

- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. [URL: https://www.benchchem.com/technical-guides/a-comprehensive-technical-guide-to-fmoc-protected-amino-acids-in-peptide-synthesis]

- PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. [URL: https://pubmed.ncbi.nlm.nih.gov/1304586/]

- ResearchGate. Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. [URL: https://www.researchgate.net/figure/Synthesis-of-Fmoc-AA-R-a-Tfm-Ala-OH-dipeptides_fig3_259438061]

- PubChem. (R)-Fmoc-2-trifluoromethyl-alanine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79791863]

- Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/novabiochem-fmoc-amino-acids]

- PMC. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8803738/]

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group-protection-deprotection-mechanism/]

- AltaBioscience. Fmoc Amino Acids for SPPS. [URL: https://www.altabioscience.com/fmoc-amino-acids-for-spps/]

- Chem-Impex. Fmoc-p-trifluoromethyl-L-phenylalanine. [URL: https://www.chem-impex.com/products/fmoc-p-trifluoromethyl-l-phenylalanine]

- ChemPep. Overview of Fmoc Amino Acids. [URL: https://www.chempep.com/news/overview-of-fmoc-amino-acids/]

- PubMed. Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/18574542/]

- SciSpace. Protecting group free radical C–H trifluoromethylation of peptides. [URL: https://typeset.

- Chemical Society Reviews (RSC Publishing). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/cs/b703813a]

- NIH. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484803/]

- ChemicalBook. FMOC-T-BUTYL-L-ALANINE | 139551-74-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8218778.htm]

- RSC Publishing. Protecting group free radical C–H trifluoromethylation of peptides. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc00368h]

- Chem-Impex. Fmoc-3-(3'-pyridyl)-L-alanine. [URL: https://www.chem-impex.com/products/fmoc-3-3-pyridyl-l-alanine]

- ResearchGate. (PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides. [URL: https://www.researchgate.

- PubChem. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10919157]

- MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [URL: https://www.mdpi.com/1422-8599/2023/4/230]

- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]

19F NMR chemical shift of Fmoc-trifluoromethylalanine side chain

An In-depth Technical Guide to the 19F NMR Chemical Shift of the Fmoc-L-Trifluoromethylalanine Side Chain

Prepared by: Gemini, Senior Application Scientist

Abstract

The incorporation of fluorinated amino acids into peptides and proteins has become a cornerstone of modern chemical biology and drug discovery. The fluorine-19 (¹⁹F) nucleus serves as an exceptional nuclear magnetic resonance (NMR) probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous background signals in biological systems.[1] The trifluoromethyl (CF₃) group, in particular, offers a highly sensitive, single-resonance reporter of its local environment. This guide provides an in-depth technical overview of the ¹⁹F NMR chemical shift of the Fmoc-L-trifluoromethylalanine (Fmoc-L-Tfa) side chain. We will cover the rationale and protocol for its synthesis, the fundamental principles governing its ¹⁹F NMR chemical shift, a detailed workflow for spectral acquisition, and interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals leveraging fluorinated amino acids as precision probes for molecular structure, function, and interaction analysis.

Introduction: The Trifluoromethyl Group as a Superior ¹⁹F NMR Probe

The unique properties of the ¹⁹F nucleus make it a powerful tool for investigating molecular systems. Its high sensitivity (approximately 83% that of ¹H) and vast chemical shift range (>400 ppm) mean that subtle changes in the local electronic environment can manifest as significant, easily resolvable changes in the NMR spectrum.[1] Unlike other nuclei, ¹⁹F is virtually absent in biological systems, providing a clear window for observation without background interference.

Fmoc-L-trifluoromethylalanine, an unnatural amino acid, strategically places the CF₃ group on an aliphatic side chain. This offers distinct advantages:

-

High Sensitivity: The three equivalent fluorine atoms of the CF₃ group provide a strong, sharp singlet in ¹⁹F NMR spectra, enhancing detection.

-

Environmental Acuity: The chemical shift of the CF₃ group is exquisitely sensitive to its surroundings, responding to changes in solvent polarity, hydrogen bonding, electrostatic fields, and van der Waals interactions.[2][3] This makes it an ideal reporter for studying protein folding, ligand binding, and conformational changes.[3]

-

Minimal Perturbation: The CF₃ group is sterically similar to a methyl group, often allowing it to be incorporated into peptide sequences with minimal disruption of the native structure and function.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis (SPPS), making Fmoc-L-Tfa a readily usable building block for introducing a ¹⁹F NMR probe site-specifically into a peptide chain.[4][5]

Synthesis and Purification of Fmoc-L-Trifluoromethylalanine

The synthesis of Fmoc-L-trifluoromethylalanine is typically achieved through the N-terminal protection of the free amino acid, L-trifluoromethylalanine ((S)-2-amino-3,3,3-trifluoropropanoic acid), with an Fmoc-donating reagent under basic conditions. The protocol below is a robust, self-validating system for producing high-purity material suitable for both SPPS and NMR analysis.

Rationale of Experimental Choices

-

Base: A mild inorganic base like sodium bicarbonate (NaHCO₃) is used to deprotonate the amino group of the starting material, rendering it nucleophilic. This is crucial for its attack on the Fmoc-donating reagent. The basic conditions are mild enough to prevent racemization.

-

Fmoc Reagent: 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) is a common and efficient Fmoc-donating reagent that reacts cleanly with the primary amine.

-

Solvent System: A biphasic system, such as dioxane/water or acetone/water, is used to dissolve both the polar amino acid (as a salt) and the nonpolar Fmoc-OSu, facilitating the reaction.

-

Purification: The workup involves an acid wash to protonate the product, causing it to precipitate out of the aqueous solution. A subsequent recrystallization step from a solvent system like ethyl acetate/hexane is critical for removing any unreacted starting materials or by-products, ensuring high purity for subsequent applications.

Experimental Protocol: Synthesis of Fmoc-L-Tfa-OH

-

Dissolution: Dissolve L-trifluoromethylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution. Stir until the amino acid is fully dissolved and cool the flask to 0 °C in an ice bath.

-

Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the cooled, stirring amino acid solution over 30-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-16 hours).

-

Work-up: Dilute the mixture with water. Transfer to a separatory funnel and wash twice with diethyl ether to remove excess Fmoc-OSu and the N-hydroxysuccinimide by-product.

-

Precipitation: Cool the remaining aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1 M HCl. A white precipitate of the Fmoc-L-Tfa-OH product will form.

-

Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow the solution to cool to room temperature, then place it in a refrigerator (0–4 °C) to complete crystallization. Collect the pure crystals by vacuum filtration and dry under vacuum.

The ¹⁹F NMR Chemical Shift: A Sensitive Reporter of the Molecular Environment

The observed ¹⁹F chemical shift (δ) is a direct measure of the local magnetic field experienced by the fluorine nuclei, which is modulated by the surrounding electron density. The large cloud of lone-pair electrons on fluorine makes this modulation, and thus the chemical shift, exceptionally sensitive to the local environment.

Electronic Effects and Inductive Shielding

The primary determinant of the ¹⁹F chemical shift is the electronic environment. Electron-withdrawing groups attached to or near the CF₃ moiety pull electron density away from the fluorine atoms. This reduction in electron density deshields the nuclei from the external magnetic field, causing the resonance to shift downfield (to a less negative or more positive ppm value). Conversely, electron-donating groups increase shielding and cause an upfield shift. In Fmoc-L-Tfa, the CF₃ group is attached to an sp³-hybridized carbon, and its chemical shift is influenced by the inductive effects of the adjacent amine and carboxylic acid groups.

Solvent Effects: Polarity and Hydrogen Bonding

The ¹⁹F chemical shift of a CF₃ group is highly dependent on the solvent. This sensitivity arises from two primary mechanisms:

-

Polarity: In polar solvents, the solvent dipoles can interact with the highly polarized C-F bonds. This interaction perturbs the electron distribution around the fluorine nuclei, typically leading to deshielding and a downfield shift as solvent polarity increases.[2]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the fluorine lone pairs. While controversial and weaker than conventional hydrogen bonds, these interactions can influence the electronic environment and contribute to changes in the chemical shift.

pH and Ionization State

The ionization state of nearby functional groups can create significant local electrostatic fields, which in turn affect the ¹⁹F chemical shift. For Fmoc-L-Tfa, the titration of the carboxylic acid (pKa ~2-3) and the α-amine (pKa ~9-10, though protected here) will alter the chemical shift of the adjacent CF₃ group. Deprotonation of the carboxylic acid to a carboxylate introduces a negative charge, which alters the local field and typically results in a downfield shift of the ¹⁹F resonance. This property allows trifluoromethyl-containing amino acids to be used as sensitive reporters of local pH.

Proximity Effects in Peptide Scaffolds

When Fmoc-L-Tfa is incorporated into a peptide, its ¹⁹F chemical shift is further influenced by the local tertiary structure. Van der Waals interactions with neighboring side chains, backbone conformation, and solvent accessibility all contribute to the final observed chemical shift.[3] This makes the CF₃ probe invaluable for detecting conformational changes, protein folding events, or the binding of a ligand.

Data Summary: Environmental Effects on the Aliphatic CF₃ Chemical Shift

| Solvent Composition (Methanol:Water) | Polarity Index (Py) | Δδ (ppm) referenced to 4:1 MeOH:H₂O |

| 4:1 | 1.454 | 0.00 |

| 2:1 | 1.551 | -0.11 |

| 1:1 | 1.647 | -0.22 |

| 1:2 | 1.744 | -0.30 |

| 1:4 | 1.809 | -0.34 |

| Data adapted from Prosser et al. (2016). The study used a trifluoromethyl aromatic tag (BTFMA) on glutathione, but the trend of downfield shifts with increasing polarity is a general phenomenon for CF₃ groups and serves as a strong proxy for the behavior of the aliphatic CF₃ in trifluoromethylalanine.[2] |

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

This section outlines a self-validating workflow for obtaining a high-quality 1D ¹⁹F NMR spectrum of Fmoc-L-Tfa.

Diagram 1: Experimental Workflow for Synthesis and NMR Analysis

Caption: Workflow for Fmoc-L-Tfa synthesis and subsequent ¹⁹F NMR analysis.

Sample Preparation

-

Dissolution: Accurately weigh ~5-10 mg of purified Fmoc-L-Tfa-OH and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.

-

Internal Standard: Add a small, known amount of an internal reference standard. Trifluoroacetic acid (TFA) is a common choice, typically added to a final concentration of ~0.05 mM.[1] Its resonance is a sharp singlet at approximately -76.55 ppm relative to CFCl₃.[2]

-

Homogenization: Gently vortex the sample to ensure it is fully dissolved and homogeneous.

Instrument Setup and Calibration

-

Probe Tuning: Insert the sample into the NMR spectrometer. Tune and match the ¹⁹F channel on the probe to the correct frequency to ensure maximum signal transmission and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical lock signal.

Data Acquisition

-

Experiment Type: Select a standard one-dimensional ¹⁹F pulse sequence. Crucially, use proton decoupling (e.g., zgigpg30 on Bruker systems) to remove ¹H-¹⁹F coupling, which will collapse the signal into a sharp singlet and improve the signal-to-noise ratio.

-

Key Parameters:

-

Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all signals, including the reference, are captured.

-

Number of Scans (NS): For a concentrated sample, 16 or 32 scans should be sufficient.

-

Relaxation Delay (D1): A delay of 2-5 seconds is typically adequate to allow for near-complete relaxation of the ¹⁹F nuclei between pulses.

-

-

Acquisition: Start the acquisition. The experiment is typically very fast, often taking only a few minutes.

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of ~0.3-1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard (TFA) to its known chemical shift value (e.g., -76.55 ppm). The chemical shift of the Fmoc-L-Tfa side chain can then be accurately determined.

Data Interpretation and Troubleshooting